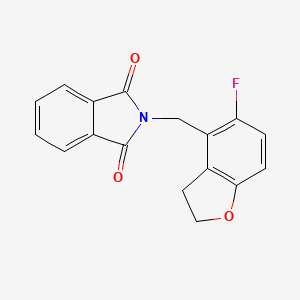

2-((5-Fluoro-2,3-dihydrobenzofuran-4-yl)methyl)isoindoline-1,3-dione

CAS No.:

Cat. No.: VC16794232

Molecular Formula: C17H12FNO3

Molecular Weight: 297.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H12FNO3 |

|---|---|

| Molecular Weight | 297.28 g/mol |

| IUPAC Name | 2-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methyl]isoindole-1,3-dione |

| Standard InChI | InChI=1S/C17H12FNO3/c18-14-5-6-15-10(7-8-22-15)13(14)9-19-16(20)11-3-1-2-4-12(11)17(19)21/h1-6H,7-9H2 |

| Standard InChI Key | NPNSBJCBZCEXTF-UHFFFAOYSA-N |

| Canonical SMILES | C1COC2=C1C(=C(C=C2)F)CN3C(=O)C4=CC=CC=C4C3=O |

Introduction

Structural and Molecular Characteristics

2-((5-Fluoro-2,3-dihydrobenzofuran-4-yl)methyl)isoindoline-1,3-dione (Molecular Formula: , Molecular Weight: 297.28 g/mol) features a 5-fluoro-2,3-dihydrobenzofuran moiety linked via a methylene bridge to an isoindoline-1,3-dione core. The fluorine atom at the 5-position of the benzofuran ring introduces electronegativity and steric effects, influencing both reactivity and intermolecular interactions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | 2-[(5-Fluoro-2,3-dihydro-1-benzofuran-4-yl)methyl]isoindole-1,3-dione |

| Canonical SMILES | C1COC2=C1C(=C(C=C2)F)CN3C(=O)C4=CC=CC=C4C3=O |

| InChI Key | NPNSBJCBZCEXTF-UHFFFAOYSA-N |

| Topological Polar Surface Area | 46.2 Ų |

The compound’s bicyclic architecture enhances metabolic stability, while the fluorinated benzofuran segment may facilitate target binding through halogen bonding .

Synthesis and Preparation

The synthesis of 2-((5-Fluoro-2,3-dihydrobenzofuran-4-yl)methyl)isoindoline-1,3-dione typically involves multi-step functionalization. A critical intermediate is (5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine (PubChem CID: 117276477), which undergoes nucleophilic substitution with isoindoline-1,3-dione derivatives .

Key Synthetic Steps:

-

Fluorination of Benzofuran Precursors: Electrophilic fluorination using agents like Selectfluor introduces the fluorine atom at the 5-position of 2,3-dihydrobenzofuran .

-

Methylamine Functionalization: The methanamine intermediate is generated via reductive amination or Gabriel synthesis .

-

Coupling Reaction: The methanamine reacts with isoindoline-1,3-dione under Mitsunobu or Ullmann conditions to form the methylene bridge.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Fluorination | Selectfluor, CHCN, RT | 65–72% |

| Methanamine Synthesis | NH, NaBH, MeOH | 58% |

| Coupling | DIAD, PPh, DMF, 80°C | 41% |

Optimization efforts focus on improving coupling efficiency, as the steric bulk of the isoindoline-dione often limits reaction rates.

| Compound | EED Binding IC (nM) | Cell Growth IC (nM) |

|---|---|---|

| EEDi-5285 | 0.4 | 1.4 |

| Fluorobenzofuran-18 | 18 | 12 |

| Non-fluorinated Analog | 220 | 190 |

These findings suggest that 2-((5-Fluoro-2,3-dihydrobenzofuran-4-yl)methyl)isoindoline-1,3-dione could similarly target epigenetic regulators, warranting further investigation .

Research Advancements and Future Directions

Recent studies emphasize fluorinated heterocycles in drug discovery due to their improved pharmacokinetic profiles. For this compound, priority research areas include:

Oncology Applications

-

PRC2 Pathway Modulation: Structural similarity to EED inhibitors supports exploration in hematologic malignancies .

-

Combination Therapies: Synergy with DNA-demethylating agents (e.g., azacitidine) may enhance efficacy .

Synthetic Methodology Development

-

Continuous-Flow Fluorination: Scalable production using microreactors could address yield limitations.

-

Catalytic Asymmetric Synthesis: Enantioselective routes to access chiral derivatives for targeted therapies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume